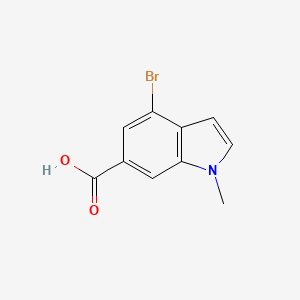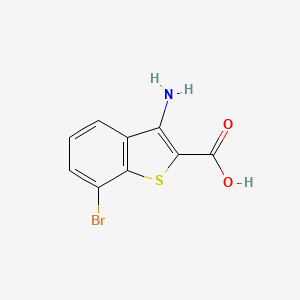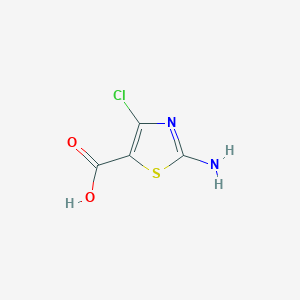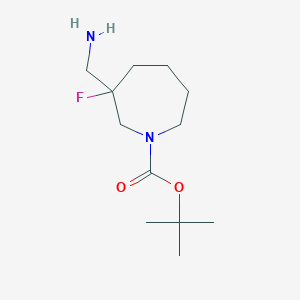
(2-Ethyl-6-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-6-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde. One common method is the reduction of 2-ethyl-6-methoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol in good purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-6-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Substitution: The methoxy and ethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2-Ethyl-6-methoxybenzaldehyde or 2-Ethyl-6-methoxybenzoic acid.
Reduction: 2-Ethyl-6-methoxytoluene.
Substitution: 2-Ethyl-6-methoxy-4-nitrophenylmethanol or 2-Ethyl-6-methoxy-4-bromophenylmethanol.
Scientific Research Applications
(2-Ethyl-6-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Ethyl-6-methoxyphenyl)methanol is primarily related to its chemical structure. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and ethyl groups can affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
2-Ethylphenol: Lacks the methoxy group, resulting in different chemical and physical properties.
6-Methoxy-2-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-6-methoxybenzoic acid: An oxidized form of (2-Ethyl-6-methoxyphenyl)methanol.
Uniqueness: The presence of both an ethyl and a methoxy group on the benzene ring, along with a hydroxymethyl group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(2-ethyl-6-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRGAECJUPWBHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B1380796.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)


![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)



![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
